molecular formula C12H9BrN2OS B2659191 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865181-23-3

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2659191
CAS No.: 865181-23-3
M. Wt: 309.18
InChI Key: IKEZMFKBTZFYSY-OWBHPGMISA-N
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Description

“(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is a chemical compound with the CAS Number: 64677-65-2. It has a molecular weight of 267.15 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H7BrN2S/c1-2-5-13-8-4-3-7 (11)6-9 (8)14-10 (13)12/h1,3-4,6,12H,5H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 267.15 .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are a class of compounds known for their broad pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents, highlighting their importance in medicinal chemistry. Benzothiazole and its derivatives exhibit a wide range of activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects, with less toxic effects. These derivatives have been enhanced to increase their activity, confirming the benzothiazole scaffold's significance in medicinal chemistry (Bhat & Belagali, 2020).

Structural Activity Relationship and Therapeutic Applications

The unique methine center present in the thiazole ring makes benzothiazole an important heterocyclic compound. It is a common structure in many bioactive molecules, demonstrating varied biological activities. The substitution on the C-2 carbon atom and C-6 of benzothiazole derivatives are reasons for a variety of biological activities, showcasing the compound's versatility in developing new therapeutic agents (Bhat & Belagali, 2020).

Advancements in Pharmacological Activities

Over the decades, the benzothiazole nucleus has been identified as a principal moiety in several biologically active compounds. This has led chemists to focus on exploring the biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its potential in future research for developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Comprehensive Reviews and Patent Trends

Recent reviews and patent analyses reveal the growing interest and ongoing developments in benzothiazole-based drug development. These studies cover a wide range of pharmacological activities and therapeutic applications, emphasizing cancer research. The continuous exploration and identification of novel benzothiazole derivatives for various therapeutic applications underscore the compound's significant role in medicinal chemistry (Law & Yeong, 2022).

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEZMFKBTZFYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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